molecular formula C11H21NOS B13323094 N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine

N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine

Cat. No.: B13323094
M. Wt: 215.36 g/mol
InChI Key: TUECAKMWVLZTFT-UHFFFAOYSA-N
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Description

N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine: is an organic compound that features a cyclopentyl ring, a thietan ring, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Thietan Ring: The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan ring to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

    Thietan-3-amine: A simpler analog with a similar thietan ring structure.

    Cyclopentylamine: Lacks the thietan and methoxyethyl groups but shares the cyclopentyl ring.

    Methoxyethylamine: Contains the methoxyethyl group but lacks the cyclopentyl and thietan rings.

Uniqueness: N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine is unique due to the combination of its cyclopentyl, thietan, and methoxyethyl groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C11H21NOS

Molecular Weight

215.36 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)cyclopentyl]thietan-3-amine

InChI

InChI=1S/C11H21NOS/c1-13-7-6-11(4-2-3-5-11)12-10-8-14-9-10/h10,12H,2-9H2,1H3

InChI Key

TUECAKMWVLZTFT-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCCC1)NC2CSC2

Origin of Product

United States

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